molecular formula C5H14ClNO3S B13451873 2-Amino-4-methanesulfonylbutan-1-ol hydrochloride

2-Amino-4-methanesulfonylbutan-1-ol hydrochloride

Cat. No.: B13451873
M. Wt: 203.69 g/mol
InChI Key: GZUBNYHCVGSPSV-UHFFFAOYSA-N
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Description

2-Amino-4-methanesulfonylbutan-1-ol hydrochloride is a chemical compound with a unique structure that includes an amino group, a methanesulfonyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methanesulfonylbutan-1-ol hydrochloride typically involves the reaction of 2-amino-4-methanesulfonylbutan-1-ol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methanesulfonylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

2-Amino-4-methanesulfonylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-4-methanesulfonylbutan-1-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylsulfonylbutanoic acid
  • 2-Amino-4-methanesulfonylbutane
  • 2-Amino-4-methanesulfonylbutanol

Uniqueness

2-Amino-4-methanesulfonylbutan-1-ol hydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C5H14ClNO3S

Molecular Weight

203.69 g/mol

IUPAC Name

2-amino-4-methylsulfonylbutan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO3S.ClH/c1-10(8,9)3-2-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H

InChI Key

GZUBNYHCVGSPSV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(CO)N.Cl

Origin of Product

United States

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